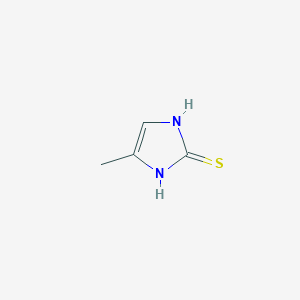

4-Methyl-1H-imidazole-2-thiol

Description

Overview of Imidazole (B134444) Derivatives in Scientific Contexts

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically important molecules, including the amino acid histidine and purines. researchgate.net This inherent biological relevance has spurred extensive research into synthetic imidazole derivatives, revealing a wide array of pharmacological activities. jchemrev.combohrium.com These derivatives have been investigated for their potential as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. jchemrev.combohrium.comontosight.ai

The unique electronic properties of the imidazole ring, endowed by its two nitrogen atoms, allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. bohrium.com Researchers have developed various synthetic strategies to functionalize the imidazole core, aiming to enhance its bioactivity and optimize its properties for therapeutic applications. bohrium.comnih.gov The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions further broadens its applicability in materials science and catalysis. researchgate.netmdpi.com

Significance of the Thiol Group in Imidazole Chemistry

The introduction of a thiol (-SH) or thione (C=S) group at the 2-position of the imidazole ring, as seen in 4-Methyl-1H-imidazole-2-thiol, imparts distinct chemical characteristics that are of significant interest in academic research. One of the key features of 2-mercaptoimidazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. uc.ptscience.gov This tautomerism can influence the compound's reactivity, hydrogen bonding capabilities, and coordination properties. researchgate.net

The sulfur atom in the thiol/thione group is a soft donor and exhibits a strong affinity for various metal ions. This property makes imidazole-2-thiols and their derivatives excellent ligands for the formation of coordination complexes. nih.govresearchgate.net The resulting metal complexes have been explored for their catalytic activity and potential applications in materials science. ontosight.ai Furthermore, the thiol group can participate in the formation of disulfide bonds, a linkage of considerable importance in biological systems and materials chemistry. ontosight.ai The presence of the thiol group has also been shown to be crucial for the biological activity of certain imidazole derivatives, including their potential as enzyme inhibitors. ontosight.ainih.gov

Historical Perspectives and Early Research on this compound and Related Structures

Early investigations into imidazole-containing compounds were largely driven by their natural occurrence and fundamental biological roles. The synthesis of imidazole itself dates back to the 19th century. mdpi.com Over time, the focus expanded to include synthetic derivatives with modified functionalities. The exploration of imidazole-2-thiols, also known as 2-mercaptoimidazoles, and their derivatives has been a subject of considerable interest due to their wide range of pharmacological properties. niscpr.res.injocpr.com

Initial research on compounds like this compound and its analogues centered on their synthesis and characterization. niscpr.res.injocpr.comrasayanjournal.co.in These studies laid the groundwork for understanding the fundamental reactivity and structural features of this class of compounds. For instance, early synthetic routes often involved the cyclization of α-haloketones with thiourea (B124793) or its derivatives. rasayanjournal.co.inrdd.edu.iq Spectroscopic techniques such as IR and NMR were instrumental in confirming the structures of these newly synthesized molecules. niscpr.res.inrdd.edu.iq This foundational work paved the way for subsequent investigations into their coordination chemistry, tautomeric behavior, and diverse biological activities, establishing a rich field of study that continues to evolve. uc.ptcdnsciencepub.comresearchgate.net

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 3247-70-9 | C4H6N2S | 114.17 |

| 2-Mercapto-4-methylimidazole | 3247-70-9 | C4H6N2S | 114.17 |

| 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol | 136802-79-4 | C17H14N2S | Not specified |

Research Findings on Imidazole-2-thiol Derivatives

| Derivative Class | Synthetic Approach | Key Findings | Reference |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols | Cyclization of chalcones with hydrazine (B178648) derivatives | Synthesis of novel imidazole-2-thiol derivatives with potential antimicrobial activity. | niscpr.res.in |

| 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone derivatives | Condensation and cyclization reactions | Designed and synthesized new imidazole-2-thiols with various substituents for biological evaluation. | rasayanjournal.co.in |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols | Cyclization of α,β-unsaturated ketones with various reagents | Efficient synthesis of a series of imidazole-2-thiol derivatives. | jocpr.com |

| Imidazole-2-thione-based tricyclic 1,4-diphosphinines | LDA-induced double salt metathesis | Development of a synthetic route to novel phosphorus-containing heterocyclic systems. | uni-bonn.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQPDLGIWJRKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186206 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3247-70-9 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-Methyl-1H-imidazole-2-thiol

The synthesis of this compound and its derivatives is primarily achieved through cyclization reactions that build the heterocyclic ring from acyclic precursors. The placement of the 4-methyl group is often accomplished by selecting appropriately substituted starting materials.

Cyclization Reactions for Imidazole-2-thiol Ring Formation

The formation of the imidazole-2-thiol core is the crucial step in the synthesis. Various methods have been developed, employing different starting materials and reaction conditions to construct the five-membered ring.

One synthetic approach involves the use of α,β-unsaturated ketones, commonly known as chalcones, as precursors. In a multi-step process, a chalcone (B49325) containing a pre-formed 4-methyl-1-phenyl-1H-imidazole-2-thiol moiety can be further reacted to create more complex molecules.

For instance, the Claisen-Schmidt condensation of 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone with various aromatic aldehydes yields the corresponding chalcones. These chalcones are then treated with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303), phenyl hydrazine, or 2,4-dinitrophenyl hydrazine, in the presence of a catalytic amount of sulfuric acid to induce cyclization. This reaction typically involves refluxing the mixture in ethanol (B145695) for several hours. The subsequent cooling of the reaction mixture and pouring it over crushed ice leads to the precipitation of the product, which can then be purified by recrystallization. nih.gov

Table 1: Synthesis of Imidazole-2-thiol Derivatives from Chalcones

| Chalcone Precursor | Reagent | Product |

|---|---|---|

| 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-one | Hydrazine Hydrate | 5-[5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol |

A direct and effective method for synthesizing the 4-methyl-imidazole-2-thiol ring system involves the cyclisation of 3-chloro-2,4-pentanedione. This reaction is carried out with potassium thiocyanate (B1210189) and a substituted aniline (B41778), such as 4-chloroaniline. oup.com

The process begins by dissolving the substituted aniline in ethanol, followed by the addition of 3-chloro-2,4-pentanedione. The mixture is stirred and then potassium thiocyanate is added. The reaction mixture is refluxed for approximately one hour. Upon cooling and pouring into crushed ice, the product, 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, precipitates and can be collected and purified. oup.com This intermediate, which contains the core this compound structure, can be used in further synthetic steps, such as condensation with aromatic aldehydes to form chalcones. oup.com

Table 2: Reagents for the Synthesis of a this compound Derivative

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Product Core |

|---|

The reaction of ethyl acetoacetate (B1235776) with aromatic amines in the presence of an acid catalyst can produce intermediates that are suitable for cyclization into heterocyclic systems. While a direct three-component reaction of ethyl acetoacetate, an aromatic amine, and potassium thiocyanate to form this compound is not extensively documented as a one-pot synthesis, the reaction can be understood through a stepwise approach. The initial reaction between an aromatic amine and the β-keto ester, ethyl acetoacetate, typically forms an enamine or an α-amino ketone precursor. This intermediate can then undergo cyclization with potassium thiocyanate. The thiocyanate ion acts as a source for the sulfur and one of the nitrogen atoms required for the imidazole-2-thione ring. The acetyl group from the ethyl acetoacetate precursor provides the carbon backbone that ultimately forms the C4-methyl and C5 positions of the imidazole (B134444) ring.

The condensation of aldehydes or ketones with a pre-existing 2-mercaptoimidazole (B184291) ring is a method for functionalization rather than the formation of the ring itself. In these reactions, the 2-mercaptoimidazole acts as a nucleophile. The reaction typically occurs at one of the nitrogen atoms or the sulfur atom of the imidazole-2-thiol. This leads to the formation of N-substituted or S-substituted derivatives, respectively. For example, the reaction of a 2-mercaptoimidazole derivative with an aldehyde in the presence of a base could lead to the formation of a new carbon-nitrogen or carbon-sulfur bond, attaching the aldehyde's carbon skeleton to the imidazole ring.

Introduction of the 4-Methyl Group

In the majority of synthetic strategies for this compound, the 4-methyl group is not introduced onto a pre-formed imidazole ring but is instead incorporated from the beginning of the synthetic sequence through the choice of starting materials.

For example, in the cyclisation reaction involving 3-chloro-2,4-pentanedione, the methyl groups of the pentanedione become the methyl group at the C4 position and part of the acetyl group at the C5 position of the resulting imidazole ring. oup.com Similarly, when α-amino ketones are used as precursors, the selection of an α-amino ketone with a methyl group at the appropriate position ensures the formation of the 4-methyl substituted product upon cyclization with potassium thiocyanate.

This approach of building the desired substitution pattern directly into the acyclic precursors is generally more efficient and provides better control over the regiochemistry of the final product than attempting to functionalize the C4 position of an unsubstituted imidazole-2-thiol ring.

Derivatization Strategies from this compound

The unique structure of this compound, featuring a reactive thiol group and a heterocyclic imidazole ring, allows for a range of derivatization reactions. These transformations are pivotal for synthesizing more complex molecules with potential applications in various fields of chemistry.

Alkylation Reactions at the Thiol Group

The thiol group of imidazole-thiones is readily S-alkylated by reagents such as alkyl halides or Michael acceptors. nih.gov This reaction proceeds quickly and is often irreversible. nih.gov For instance, imidazolidine-4-thiones, which are structural analogs, react with bromoacetonitrile (B46782) to yield S-cyanomethylated dihydroimidazoles. researchgate.net The alkylation of 4(5)-nitro-1H-imidazoles has been studied under various conditions, showing that reaction parameters like solvent and base can influence the yield and regioselectivity. derpharmachemica.comderpharmachemica.com In acidic media, the regioselectivity of alkylation on the imidazole ring can be controlled by temperature. rsc.org While these examples use substituted imidazoles, the principles apply to the S-alkylation of this compound, which serves as a nucleophile in these reactions. The reaction typically involves the deprotonation of the thiol group followed by nucleophilic attack on the alkylating agent.

Table 1: Overview of Alkylation Reactions on Imidazole Scaffolds

| Imidazole Derivative | Alkylating Agent | Conditions | Product Type |

|---|---|---|---|

| Imidazolidine-4-thione | Bromoacetonitrile | Not specified | S-cyanomethylated dihydroimidazole (B8729859) researchgate.net |

| 4-Nitroimidazole | Various alkylating agents | K2CO3, Acetonitrile (B52724), 60°C | N-alkylated imidazole derpharmachemica.comderpharmachemica.com |

Reactions with Benzoyl Chloride in Pyridine (B92270)

The acylation of imidazole derivatives is a common transformation. The reaction of 5-[1-Substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols with benzoyl chloride in pyridine has been reported to yield the corresponding acylated products. niscpr.res.in This reaction proceeds via nucleophilic attack of the imidazole nitrogen or the thiol sulfur on the electrophilic carbonyl carbon of benzoyl chloride. Pyridine typically acts as a base to neutralize the HCl generated during the reaction. While imidazoles can be resistant to acylation and may undergo ring-fission under certain conditions, specific methods allow for successful derivatization. google.com The reaction of 2-phenyl-1H-imidazole with benzoyl chloride is a known method for preparing 2-aryl-4-benzoyl-imidazoles. nih.gov

Table 2: Benzoylation of Imidazole Derivatives

| Reactant | Reagent | Solvent/Base | Product |

|---|---|---|---|

| 5-[1-Substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol | Benzoyl Chloride | Pyridine | Acylated imidazole-2-thiol derivative niscpr.res.in |

Formation of N'-benzylidene hydrazides from methyl esters

N'-benzylidene hydrazides can be synthesized from the corresponding hydrazide derivatives. This process involves a two-step sequence starting from an ester. First, the methyl ester of a this compound derivative, such as methyl 2-((4-methyl-1H-imidazol-2-yl)thio)acetate, is reacted with hydrazine hydrate to form the corresponding acetohydrazide. chemmethod.commdpi.com Subsequently, this acetohydrazide is treated with a substituted aromatic aldehyde in a suitable solvent like ethanol, often with an acid catalyst, to yield the N'-benzylidene hydrazide, which is a type of Schiff base. chemmethod.com This condensation reaction is a standard method for forming imines.

Table 3: Synthesis of N'-benzylidene hydrazides

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl 2-((4-methyl-1H-imidazol-2-yl)thio)acetate | Hydrazine hydrate | 2-((4-Methyl-1H-imidazol-2-yl)thio)acetohydrazide chemmethod.commdpi.com |

Reaction with N-(benzenesulfonyl)cyanamide potassium salts

Novel benzenesulfonamide (B165840) derivatives can be synthesized from the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles. nih.govmostwiedzy.pl In this reaction, a mercaptoimidazole, such as 1-methyl-1H-imidazole-2-thiol, reacts with an N-(2-alkylthio-4-chlorobenzenesulfonyl)cyanamide potassium salt. nih.govmostwiedzy.pl The reaction is typically carried out in a dry solvent like toluene (B28343) or p-dioxane and results in the formation of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. nih.govmostwiedzy.pl This transformation involves the formation of an isothiourea linkage.

Table 4: Reaction with N-(benzenesulfonyl)cyanamide potassium salts

| Mercaptoheterocycle | Reagent | Solvent | Product Class |

|---|

Reactions with Iodomethylsilanes and -siloxanes

The alkylation of imidazole-2-thiols can be extended to include organosilicon compounds. Specifically, 4,5-dihydro-1H-imidazole-2-thiol, a close analog of this compound, has been shown to react with various iodomethylsilanes and iodomethylsiloxanes. dntb.gov.ua This reaction results in the S-alkylation of the imidazole-2-thiol, forming S-silylmethyl and S-siloxanylmethyl derivatives. dntb.gov.ua The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion.

Table 5: S-Alkylation with Iodomethylsilanes and -siloxanes

| Reactant | Reagent Type | Product Type |

|---|---|---|

| 4,5-Dihydro-1H-imidazole-2-thiol | Iodomethylsilanes | S-Silylmethyl-4,5-dihydro-1H-imidazole-2-thiol derivatives dntb.gov.ua |

Reactions with Pent-2-en-4-yn-1-ones

The reaction of 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones demonstrates the role of substitution on the imidazole ring in directing the reaction pathway. The base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones involves both the thiol (HS) and imino (HN) groups of the imidazole. researchgate.net This leads to a 6-endo-trig cyclization, forming 5H-imidazo[2,1-b] nih.govresearchgate.netthiazine (B8601807) derivatives. researchgate.net This type of reaction is a nucleophilic conjugate addition to an activated alkyne, a transformation known as a thiol-yne reaction. acs.orgnih.gov In contrast, when 4,5-diphenyl-1H-imidazole-2-thiol is used, the reaction proceeds via a 5-exo-dig cyclization to give a furan (B31954) ring, a difference attributed to steric effects. researchgate.net

Table 6: Reaction with Pent-2-en-4-yn-1-ones

| Imidazole Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| 4-Phenyl-1H-imidazole-2-thiol | (E)-1,5-Diarylpent-2-en-4-yn-1-one | Base-catalyzed 6-endo-trig cyclization | 5H-Imidazo[2,1-b] nih.govresearchgate.netthiazine derivative researchgate.net |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is characterized by the interplay between its two key functional components: the nucleophilic thiol group and the aromatic imidazole ring.

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of this compound is a primary site of nucleophilic activity. In the presence of a base, the thiol proton can be abstracted to form a highly nucleophilic thiolate anion. This anion readily participates in reactions with a variety of electrophiles.

A common and significant reaction is S-alkylation, where the thiolate attacks an alkyl halide or other alkylating agent, resulting in the formation of a thioether derivative. sapub.orgnih.gov This reaction is a cornerstone for synthesizing a wide range of S-substituted imidazole derivatives. For instance, treatment of imidazole-2-thiones with reagents like benzyl (B1604629) chloride, chloroacetonitrile, or phenacyl bromide in the presence of a base leads to the corresponding S-alkylated products. sapub.org

Table 1: Examples of Nucleophilic Alkylation on Imidazole-2-thiol Analogs

| Electrophile | Product Type |

|---|---|

| Alkyl Halides (e.g., Benzyl Chloride) | S-Alkyl Imidazole |

| α-Halo Ketones (e.g., Phenacyl Bromide) | S-Acyl Imidazole |

| Chloroacetonitrile | S-Cyanomethyl Imidazole |

The general mechanism for S-alkylation involves the deprotonation of the thiol to form the thiolate, which then acts as the nucleophile in a substitution reaction, typically following an SN2 pathway.

Oxidation Reactions of the Thiol Group

The thiol group is susceptible to oxidation, and the resulting product is highly dependent on the oxidant used and the reaction conditions. researchgate.net

Disulfide Formation : Mild oxidation of this compound can lead to the formation of a disulfide bridge, linking two imidazole molecules. wikipedia.orglibretexts.org This reaction involves the coupling of two thiol groups to form an S-S bond. wikipedia.org Oxidation of the closely related 1-methyl-1H-imidazole-2-thiol with chlorine dioxide in a weakly polar solvent like methylene (B1212753) chloride has been shown to favor the formation of the corresponding disulfide. researchgate.net

Sulfonic Acid Formation : The use of stronger oxidizing agents or different conditions can lead to the full oxidation of the thiol group to a sulfonic acid (-SO₃H). researchgate.net For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with an excess of chlorine dioxide in water yields 1-methyl-1H-imidazole-2-sulfonic acid with high efficiency. researchgate.netresearchgate.net

Table 2: Oxidation Products of 1-methyl-1H-imidazole-2-thiol with Chlorine Dioxide researchgate.net

| Solvent | Reactant Ratio (Thiol:Oxidant) | Major Product |

|---|---|---|

| Methylene Chloride | 1:excess | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite |

| Water | 1:excess | 1-methyl-1H-imidazole-2-sulfonic acid |

These reactions highlight the redox sensitivity of the thiol group, allowing for the synthesis of different sulfur-containing imidazole derivatives.

Substitution Reactions on the Imidazole Ring

The imidazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 or C5 positions, as this avoids disrupting the aromatic sextet involving the "pyrrole-like" nitrogen. slideshare.netglobalresearchonline.net

In this compound, the C5 position is the most likely site for electrophilic substitution. The methyl group at C4 and the thiol group at C2 direct incoming electrophiles to the unsubstituted C5. Electron-releasing groups on the imidazole ring generally facilitate electrophilic substitution. slideshare.net

Halogenation is a common electrophilic substitution reaction. While the direct halogenation of this compound is not extensively detailed, studies on the broader imidazole class indicate that reactions with agents like bromine can lead to substitution on the ring. slideshare.net The conditions for such reactions, however, must be carefully controlled to avoid oxidation of the thiol group. It has been proposed that the chlorination of imidazole may proceed through an initial N-chlorination followed by rearrangement to a C-chloro derivative. csic.es

Tautomerism Studies: Thione-Thiol Tautomerism

An essential characteristic of this compound is its existence in a tautomeric equilibrium with its thione form, 4-methyl-1,3-dihydro-2H-imidazole-2-thione. ias.ac.in This dynamic isomerism involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Table 3: Thione-Thiol Tautomers

| Tautomer Name | Structure | Key Feature |

|---|---|---|

| This compound (Thiol Form) |  |

Aromatic imidazole ring with an exocyclic C=S double bond. |

| 4-Methyl-1,3-dihydro-2H-imidazole-2-thione (Thione Form) |  |

Aromatic imidazole ring with an exocyclic C-S single bond and an S-H group. |

(Note: Image placeholders are used. The description defines the structures.)

Spectroscopic methods such as UV-spectrophotometry and NMR are used to study this equilibrium. lp.edu.ua For many similar heterocyclic thiones, the thione tautomer is the predominant form in solution and in the solid state. ias.ac.inscispace.com The stability of the thione form is often attributed to its greater polarity and favorable solvation in polar solvents. researchgate.net This equilibrium is significant as the reactivity of the molecule can differ depending on which tautomer is present. For instance, the thiol form is necessary for direct disulfide formation, while the thione form may be involved in other reaction pathways. ias.ac.in

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the imidazole ring can exert significant electronic and steric effects, thereby influencing reaction pathways and selectivity.

Electronic Effects : Electron-donating groups (like alkyl groups) increase the electron density of the imidazole ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (like nitro groups) deactivate the ring towards electrophilic attack but can make it more susceptible to nucleophilic substitution. globalresearchonline.netderpharmachemica.com The position of substituents also dictates the regioselectivity of subsequent reactions. derpharmachemica.comderpharmachemica.com

Steric Effects : The size of the substituents can play a crucial role in determining the reaction outcome. For example, in reactions of 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones, the presence of a single phenyl group at the C4 position leads to the formation of a thiazine derivative. However, when a bulkier 4,5-diphenyl substitution pattern is present, the reaction pathway changes completely to yield a furan ring closure, a difference attributed to steric hindrance in the transition state. researchgate.net This demonstrates how steric bulk can dramatically alter the preferred cyclization pathway.

The reactivity of the thiol group can also be modulated. Substituents that increase the acidity of the N-H proton can facilitate the formation of the thiolate anion, enhancing its nucleophilic reactivity. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyl-1H-imidazole-2-thiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including the connectivity and chemical environment of each atom, can be established. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence the observed NMR spectra depending on the solvent and temperature. The data presented here pertains to the more stable thione tautomer.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling interactions with neighboring protons (J), and the relative number of protons in each environment (integration). For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the vinyl proton on the imidazole (B134444) ring, and the two N-H protons.

The spectrum would feature a singlet for the C4-methyl group (–CH₃) protons, typically appearing in the upfield region. A singlet for the C5-proton (–CH=) would be observed in the aromatic or vinyl region. The two N-H protons (N1-H and N3-H) are expected to show broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.2 | Singlet | 3H |

| C5-H | ~6.7 | Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

The C2 carbon, bonded to sulfur and two nitrogen atoms (a thiourea-like carbon), is expected to be the most deshielded and appear furthest downfield. The two sp²-hybridized carbons of the imidazole ring (C4 and C5) will resonate in the olefinic/aromatic region. The methyl carbon (–CH₃) will be the most shielded and appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~14 |

| C5 | ~115 |

| C4 | ~125 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the imidazole ring typically appear as a broad band in the region of 3100-2800 cm⁻¹. The C=S (thione) stretching vibration is a key indicator and is expected to show a strong absorption band. Other significant absorptions include C-H stretching from the methyl group and the ring, C=C and C-N stretching vibrations within the imidazole ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Imidazole N-H | 3100 - 2800 | Medium-Broad |

| C-H Stretch | Methyl & Ring C-H | 3000 - 2900 | Medium |

| C=C Stretch | Imidazole Ring | 1620 - 1550 | Medium |

| C-N Stretch | Imidazole Ring | 1450 - 1350 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₄H₆N₂S), the molecular weight is 114.17 g/mol scbt.com.

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 114. This peak confirms the molecular weight of the compound. The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways could include the loss of the methyl group, cleavage of the imidazole ring, or loss of sulfur-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Interpretation |

|---|---|---|---|

| [M]⁺˙ | [C₄H₆N₂S]⁺˙ | 114 | Molecular Ion |

| [M-H]⁺ | [C₄H₅N₂S]⁺ | 113 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | [C₃H₃N₂S]⁺ | 99 | Loss of a methyl radical |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula (C₄H₆N₂S) to confirm the elemental composition and assess the purity of the sample.

For a pure sample of this compound, the experimentally determined percentages should closely match the calculated values. Significant deviations could indicate the presence of impurities, such as residual solvents or by-products from synthesis.

Table 5: Elemental Composition of this compound (C₄H₆N₂S)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 48.044 | 42.08% |

| Hydrogen | H | 1.008 | 6.048 | 5.30% |

| Nitrogen | N | 14.007 | 28.014 | 24.54% |

| Sulfur | S | 32.06 | 32.06 | 28.08% |

| Total | | | 114.166 | 100.00% |

Chromatographic Techniques for Purification and Quantification

Chromatographic methods are essential for both the purification of synthesized this compound and its quantitative analysis in various matrices.

Purification: For purification on a laboratory scale, flash column chromatography is commonly employed. This technique separates the target compound from impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is chosen to allow for the effective separation of the compound, which is collected in fractions as it elutes from the column.

Quantification: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the precise quantification of this compound. While specific methods for this thiol are not widely published, methods developed for the structurally similar compound 4-methylimidazole (B133652) provide a strong basis for method development.

Stationary Phases: Reversed-phase columns, such as C8 or C18, are suitable for separating moderately polar compounds. For highly polar analytes or for achieving alternative selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be utilized.

Mobile Phases: A typical mobile phase for reversed-phase HPLC would consist of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. For HILIC, a high percentage of organic solvent with a small amount of aqueous buffer is used.

Detection: A Diode-Array Detector (DAD) or a UV detector set at a wavelength where the imidazole ring shows strong absorbance (e.g., ~215 nm) is commonly used for quantification. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a Mass Spectrometer (LC-MS) is the preferred method.

These chromatographic techniques, when properly validated, provide reliable and accurate methods for isolating and quantifying this compound in research and analytical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores. The imidazole ring in this compound contains π-electron systems that give rise to characteristic electronic transitions upon absorption of UV radiation.

The UV-Vis spectrum of imidazole and its derivatives typically displays absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For imidazole itself, a characteristic absorption peak is observed around 217 nm (π → π* transition of C=N) and another at 275 nm (n → π* transition of C=N). researchgate.net The presence of substituents on the imidazole ring, such as the methyl and thiol groups in this compound, will influence the position and intensity of these absorption maxima (λmax). The thiol group, in particular, can act as an auxochrome and may cause a bathochromic (red) shift in the absorption peaks compared to the parent imidazole. For example, spectra of other substituted imidazoles show significant absorption in the 340-470 nm range. researchgate.net

| Compound | Absorption Maximum (λmax) | Electronic Transition |

|---|---|---|

| Imidazole | ~217 nm | π → π |

| Imidazole | ~275 nm | n → π |

| Imidazole-2-carboxaldehyde | ~280 nm | Not specified |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 340 nm, 406 nm | π → π* |

Advanced Characterization for Solid State Analysis (e.g., X-ray Crystallography for 3D Conformation)

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| Space Group | P-1 | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| a (Å) | 9.220(2) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| b (Å) | 9.469(3) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| c (Å) | 15.368(4) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| α (°) | 105.04(4) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| β (°) | 99.48(3) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

| γ (°) | 109.48(3) | [1-methylimidazolium]₂[cis-MoO₂(salicylato-O¹,O²)₂] |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict various molecular properties.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy of these orbitals provide insights into the molecule's reactivity and the sites of electrophilic and nucleophilic attack. For 4-Methyl-1H-imidazole-2-thiol, a DFT calculation would reveal the specific atomic contributions to the HOMO and LUMO, indicating the most probable regions for chemical reactions.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. An energy gap analysis for this compound would quantify its reactivity profile.

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Hardness is related to the HOMO-LUMO energy gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." Soft molecules are generally more reactive than hard molecules.

The fraction of electrons transferred (ΔN) is a parameter that can be calculated to estimate the charge transfer in a reaction between a donor and an acceptor molecule. This value helps in understanding the nature and strength of chemical interactions, particularly in the context of corrosion inhibition or charge-transfer complexes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery and design, as they help to understand the binding mode and affinity of a ligand to a biological target. A molecular docking study of this compound would involve simulating its interaction with the active site of a specific protein to predict its binding conformation, affinity (scoring), and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such studies could elucidate its potential as an inhibitor or modulator of enzyme activity.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational modeling is a cornerstone in modern medicinal chemistry for elucidating Structure-Activity Relationships (SAR), providing insights that guide the design of more potent and selective molecules. For imidazole-containing compounds, particularly derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating structural features with biological activities. nih.gov These models are mathematically derived relationships between the chemical structure of a series of compounds and their measured biological activity.

The development of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometrical (3D aspects of the molecule), and electronic descriptors. nih.gov For instance, in studies of imidazole-containing farnesyltransferase inhibitors, both 2D and 3D descriptors were found to be crucial for predicting their inhibitory activity (pIC50). nih.gov The selection of relevant descriptors, often achieved through statistical methods like genetic algorithms, is a critical step to build a robust and predictive model. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Imidazole (B134444) Derivatives

| Descriptor Class | Descriptor Example | Definition | Potential Influence on Activity |

|---|---|---|---|

| WHIM Descriptors | De | Total accessibility index / weighted by atomic Sanderson electronegativities | Relates to the overall shape and electronic distribution of the molecule. |

| 2D Autocorrelation | MATS8e | Moran autocorrelation - lag 8 / weighted by atomic Sanderson electronegativities | Describes the spatial distribution of atomic properties across the molecule. |

| GETAWAY Descriptors | HATS5u | H autocorrelation of a topological structure, lag 5 / unweighted | Encodes information about the 3D geometry of the molecule based on its 2D representation. |

| Geometrical Descriptors | L/Bw | Length to breadth ratio by WHIM | A measure of the molecular shape, which can be critical for binding to a biological target. |

Prediction of Biological Activity and ADME Profiles

Beyond predicting the primary biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This in silico profiling is vital for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. semanticscholar.orgrsc.orgnih.govnih.gov For derivatives related to the this compound scaffold, various computational tools and servers are available to predict a wide range of ADME parameters. nih.govmdpi.com

Key ADME properties evaluated computationally include:

Absorption: Parameters such as gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2) are predicted to assess the potential for oral bioavailability. nih.gov

Distribution: Predictions of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) help in understanding how a compound will be distributed throughout the body. nih.gov

Metabolism: The potential for a compound to be a substrate or inhibitor of key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4), is commonly evaluated. mdpi.com This helps in anticipating potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, parameters related to clearance can sometimes be estimated.

For example, in silico studies on novel benzimidazole (B57391) derivatives have been used to evaluate their drug-likeness and ADME profiles, ensuring that potent compounds also possess acceptable pharmacokinetic properties. semanticscholar.orgnih.gov These predictive models are often built upon large datasets of experimentally determined properties and employ machine learning algorithms to establish relationships between chemical structure and ADME outcomes. nih.gov

Table 2: Representative Predicted ADME Profile for a Series of Hypothetical Imidazole-2-thiol Derivatives

| Compound ID | Molecular Weight (g/mol) | LogP | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Drug-Likeness Score |

|---|---|---|---|---|---|---|

| Derivative A | 180.25 | 1.85 | High | Yes | No | 0.75 |

| Derivative B | 245.32 | 2.90 | High | Yes | Yes | 0.62 |

| Derivative C | 310.40 | 4.10 | Low | No | Yes | 0.15 |

| Derivative D | 212.28 | 2.15 | High | No | No | 0.88 |

Following a comprehensive search of scientific literature, it has been determined that specific research detailing the inhibitory activity of the compound This compound against Lipoxygenase (LOX), Monoamine Oxidase B (MAO-B), α-Glucosidase, and Tyrosinase is not available in the public domain. The existing body of research focuses on derivatives of the imidazole-2-thiol scaffold rather than the specific molecule requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for the compound "this compound." To present data from related but structurally different compounds would violate the explicit instruction to focus solely on the specified molecule.

While the broader class of imidazole-2-thiol derivatives has been investigated for various enzyme inhibitions, including cyclooxygenase (COX) and Acyl-CoA:cholesterol acyltransferase (ACAT), this information falls outside the strict scope of the request. We are committed to providing scientifically accurate and non-hallucinatory information, and in this case, the specific data required to fulfill the request does not appear to exist in published research.

Advanced Applications and Biological Activities

Medicinal Chemistry and Drug Discovery

Antimicrobial Activities

Derivatives of 4-Methyl-1H-imidazole-2-thiol have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. These compounds represent a promising class of molecules in the ongoing search for new treatments to combat infectious diseases.

The imidazole (B134444) nucleus is a key component in many antimicrobial compounds. Derivatives of this compound have been synthesized and evaluated for their efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov

One area of investigation has been the synthesis of 4,5-diphenylimidazol-2-thiol derivatives. In one study, while most of the synthesized compounds showed no antibacterial activity, compound 6d was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. Another compound, 6c , exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 μg/mL. scirp.org

Another study focused on new derivatives of imidazol-2-thiol and tested their antimicrobial activity using the well diffusion method. The results, represented by the inhibition zone in millimeters, showed varied efficacy against different bacterial species. For instance, one of the synthesized compounds displayed an inhibition zone of 21 mm against E. coli, 14 mm against Klebsiella, 19 mm against S. aureus, and 14 mm against S. epidermidis. rdd.edu.iq

The antibacterial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The presence of the imidazole ring, with its electron-rich nitrogen atoms, is thought to play a crucial role in their mechanism of action. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Derivative 6d | Staphylococcus aureus | MIC: 4 µg/mL | scirp.org |

| Derivative 6c | Staphylococcus aureus | MIC: 16 µg/mL | scirp.org |

| Derivative 6c | Enterococcus faecalis | MIC: 16 µg/mL | scirp.org |

| Imidazol-2-thiol derivative | E. coli | Inhibition Zone: 21 mm | rdd.edu.iq |

| Imidazol-2-thiol derivative | Klebsiella | Inhibition Zone: 14 mm | rdd.edu.iq |

| Imidazol-2-thiol derivative | S. aureus | Inhibition Zone: 19 mm | rdd.edu.iq |

| Imidazol-2-thiol derivative | S. epidermidis | Inhibition Zone: 14 mm | rdd.edu.iq |

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. The imidazole moiety is a core feature of many clinically used antifungal drugs.

Research has demonstrated the in vitro antifungal activity of newly synthesized imidazole derivatives against various fungal species. For example, certain derivatives have been shown to be effective against Candida species. In one study, a synthesized imidazol-2-thiol derivative showed an inhibition zone of 12 mm against Candida. rdd.edu.iq

Further studies have explored a range of imidazole derivatives and their antifungal effects. For instance, compound 5d showed antifungal activity against Candida albicans, Candida parapsilosis, and Candida krusei with a minimum inhibitory concentration (MIC50) of 0.98 µg/mL. tandfonline.com Compound 5e was also effective against C. albicans and C. parapsilosis with an MIC50 of 0.98 µg/mL, and against C. krusei with an MIC50 of 1.96 µg/mL. tandfonline.com Additionally, compound 5h displayed antifungal activity against C. albicans and C. parapsilosis with MIC50 values of 1.96 and 0.98 µg/mL, respectively. tandfonline.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Imidazol-2-thiol derivative | Candida | Inhibition Zone: 12 mm | rdd.edu.iq |

| Compound 5d | Candida albicans | MIC50: 0.98 µg/mL | tandfonline.com |

| Compound 5d | Candida parapsilosis | MIC50: 0.98 µg/mL | tandfonline.com |

| Compound 5d | Candida krusei | MIC50: 0.98 µg/mL | tandfonline.com |

| Compound 5e | Candida albicans | MIC50: 0.98 µg/mL | tandfonline.com |

| Compound 5e | Candida parapsilosis | MIC50: 0.98 µg/mL | tandfonline.com |

| Compound 5e | Candida krusei | MIC50: 1.96 µg/mL | tandfonline.com |

| Compound 5h | Candida albicans | MIC50: 1.96 µg/mL | tandfonline.com |

| Compound 5h | Candida parapsilosis | MIC50: 0.98 µg/mL | tandfonline.com |

Anticancer Potential and Mechanism of Action

The imidazole scaffold has been a focal point in the development of novel anticancer agents. nih.gov Several imidazole-based compounds have been investigated for their ability to combat various cancer cell lines through diverse mechanisms of action.

Derivatives of this compound have been explored for their cytotoxic effects. For instance, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives were synthesized, and three compounds (58a–58c ) were identified as the most active anticancer agents against HT-29 and MCF-7 carcinoma cell lines. nih.gov Another study reported on imidazoles covalently linked with 2-benzylbenzofurane, where two compounds (59a and 59b ) were found to be potent against five human tumor cell lines (HL-60, A549, SW480, MCF-7, and SMMC-7721) and were more active than cisplatin. nih.gov

The anticancer mechanisms of imidazole derivatives are varied and can include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the induction of DNA damage in cancer cells. nih.gov For example, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13 ) demonstrated potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov

Anti-retroviral Activity

The imidazole ring and its derivatives have also been investigated for their potential to inhibit retroviruses, such as the human immunodeficiency virus (HIV). niscpr.res.in

Research into 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] rdd.edu.iqnih.govbenzodiazepin-2(1H)-one (TIBO) derivatives, which contain an imidazole core, has shown significant anti-HIV-1 activity. nih.gov Replacing the urea (B33335) oxygen with sulfur to create the corresponding thiourea (B124793) derivative consistently resulted in more potent anti-HIV-1 activity. The most active compound in this series, 8d , inhibited the HIV-1 virus with an IC50 of 0.012 microM, a potency comparable to that of AZT. nih.gov

Furthermore, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. Among these, compounds 29e (EC50 = 0.18 μM) and 29b (EC50 = 0.20 μM) showed the most potent inhibition of HIV-1. nih.gov Another compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) , was found to block HIV-1 replication with an IC50 of 3 µM by targeting the capsid (CA) subunit of the HIV-1 Gag polyprotein. nih.gov

Modulation of Biochemical Pathways and Molecular Targets

The biological activities of this compound and its derivatives are a result of their interaction with various biochemical pathways and molecular targets.

In the context of cancer, imidazole derivatives have been shown to target microtubules, which are crucial for cell division. nih.gov By interfering with tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells. nih.gov Additionally, some imidazole-based anticancer agents act as antiangiogenic agents by impairing the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

The mechanism of action for antimicrobial activity often involves the inhibition of essential enzymes or the disruption of cell membrane integrity. The nitrogen atoms within the imidazole ring can coordinate with metal ions that are vital for the function of microbial enzymes.

Corrosion Inhibition Studies

Beyond its biomedical applications, this compound and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive environments, particularly in acidic media. kfupm.edu.sabohrium.com The presence of heteroatoms such as nitrogen and sulfur, along with the planar structure of the imidazole ring, allows these molecules to adsorb onto the metal surface, forming a protective barrier against corrosive agents. kfupm.edu.sa

Studies have shown that imidazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. kfupm.edu.satpcj.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. kfupm.edu.sascilit.com This adsorption can be a result of both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal).

The effectiveness of these compounds as corrosion inhibitors is influenced by their molecular structure, the nature of the metal, and the corrosive environment. For instance, 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) demonstrated a corrosion inhibition efficiency of 92.74% for C38 steel in a 1 M HCl solution at a concentration of 10⁻² M. researchgate.net Similarly, 1-methyl-1H-imidazole-2-thiol (MTI) was found to be a very good inhibitor for mild steel in acidic solutions, with its efficiency being highest in 1 M HCl. tpcj.org

Table 3: Corrosion Inhibition Efficiency of Imidazole-2-thiol Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | 92.74 | researchgate.net |

| 1-methyl-1H-imidazole-2-thiol (MTI) | Mild Steel | 1 M HCl | High | tpcj.org |

| 2-(((benzo[d]thiazol-2-ylthio)methyl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol (BTM) | Mild Steel | Oil-in-water emulsion | - | scilit.com |

| 2-((2-((1H-benzo[d] rdd.edu.iqscilit.comnih.govtriazol-1-yl)methyl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol (BTMS) | Mild Steel | Oil-in-water emulsion | 97.9 | scilit.com |

Application as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals, particularly in acidic environments. tpcj.org The imidazole ring system, especially when functionalized with a thiol group, is recognized for its strong protective properties. tpcj.orgtsijournals.com These compounds function by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. physchemres.org

While specific studies detailing the corrosion inhibition performance of this compound are not extensively documented, research on its isomer, 1-Methyl-1H-imidazole-2-thiol (MTI), provides valuable data on the potential efficacy of this class of compounds. MTI has been shown to be a very good inhibitor for the corrosion of mild steel in both hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. tpcj.orgtpcj.org The inhibition efficiency of MTI increases with its concentration, reaching up to 96.16% at a concentration of 0.25 mM in 1 M HCl. tpcj.org Similarly, other imidazole-thiol derivatives, such as 4,5-Diphenyl-1H-Imidazole-2-Thiol, have demonstrated high efficiency, reaching 92.74% at a 10 mM concentration for C38 steel in 1 M HCl. researchgate.net These findings suggest that this compound likely possesses significant corrosion inhibitory properties due to the presence of the same active functional groups.

Table 1: Inhibition Efficiency of 1-Methyl-1H-imidazole-2-thiol (MTI) in Various Acidic Media

| Acid Medium | Concentration (M) | Inhibitor Conc. (mM) | Inhibition Efficiency (%) |

|---|---|---|---|

| HCl | 1 | 0.25 | 96.16 |

| H₂SO₄ | 0.5 | 0.25 | 90.08 |

| HCl | 3 | 0.25 | 86.04 |

| H₂SO₄ | 1.5 | 0.25 | 83.01 |

Data sourced from a study on the isomer 1-Methyl-1H-imidazole-2-thiol tpcj.org

Adsorption Isotherms and Thermodynamic Parameters on Metal Surfaces

The effectiveness of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. This process is typically analyzed using adsorption isotherms, which describe the equilibrium between the inhibitor in solution and on the surface. For many imidazole derivatives, the adsorption process follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. physchemres.orgtpcj.orgresearchgate.netmdpi.com

In the case of the representative isomer 1-Methyl-1H-imidazole-2-thiol (MTI), its adsorption on a mild steel surface from 1 M HCl, 3 M HCl, and 0.5 M H₂SO₄ solutions obeys the Langmuir adsorption isotherm. tpcj.org Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), provide insight into the spontaneity and nature of the adsorption process. Negative values of ΔG°ads indicate that the adsorption of the inhibitor is a spontaneous process. researchgate.netresearchgate.net The magnitude of ΔG°ads can also suggest the type of adsorption: values around -20 kJ/mol or less are typically associated with electrostatic interactions between the charged inhibitor molecule and the charged metal surface (physisorption), whereas values of -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond (chemisorption). researchgate.net For a novel imidazole-derived Schiff base, a ΔGads value of -38.12 kJ mol⁻¹ was observed, suggesting a mixed-mode adsorption involving both physisorption and chemisorption. physchemres.org

Table 2: Adsorption Isotherm Models for Imidazole-Thiol Derivatives

| Compound | Metal | Acid Medium | Adsorption Isotherm Model |

|---|---|---|---|

| 1-Methyl-1H-imidazole-2-thiol | Mild Steel | 1 M HCl, 3M HCl, 0.5 M H₂SO₄ | Langmuir |

| 4,5-Diphenyl-1H-Imidazole-2-Thiol | C38 Steel | 1 M HCl | Langmuir |

| Imidazole-derived Schiff Base | Carbon Steel | 0.1 M HCl | Langmuir |

Data compiled from studies on related imidazole derivatives physchemres.orgtpcj.orgresearchgate.net

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition by imidazole-thiol compounds involves the adsorption of the molecules onto the metal surface, which blocks the active corrosion sites. The adsorption occurs through the heteroatoms (nitrogen and sulfur) and the π-electrons of the imidazole ring. tpcj.org The sulfur atom, in particular, can form a strong coordinate bond with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netmdpi.com

Materials Science Applications

Functional Materials Development

Imidazole derivatives are considered privileged structures that serve as versatile building blocks for a wide array of functional molecules with applications in medicinal chemistry and materials science. nih.gov The unique chemical properties of the imidazole ring can be harnessed to develop novel materials. For instance, the thermostable polymer Polybenzimidazole (PBI), which contains an imidazole ring fused to a benzene (B151609) ring, is known for its use as a fire retardant. tsijournals.com Although specific applications of this compound in functional materials development are not well-documented, its structure suggests potential. The thiol (-SH) group is known for its ability to bind to metal surfaces, including gold nanoparticles, which could be exploited in the development of sensors or functionalized nanomaterials.

Other Biological and Industrial Applications

The imidazole ring is a component of several important biological molecules, including the amino acid histidine and histamine. imedpub.comnih.gov Consequently, synthetic imidazole derivatives possess an extensive spectrum of biological activities. researchgate.net Research has shown that various substituted imidazoles exhibit significant antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular activities. researchgate.netimedpub.comresearchgate.net The incorporation of the imidazole nucleus is a common strategy in drug discovery to optimize the solubility and bioavailability of lead molecules. imedpub.com

In an industrial context, one of the primary applications of imidazole compounds is as corrosion inhibitors, as discussed previously. tsijournals.com They have been used effectively to protect metals like copper, especially in aqueous systems. tsijournals.com Additionally, imidazole derivatives find use in photography and electronics. tsijournals.com The specific compound 4-Methylimidazole (B133652) is also known to be a reaction intermediate in chemical synthesis. nih.gov

Agricultural Chemistry (e.g., Biocides)

The imidazole nucleus is a core component of many compounds exhibiting a wide range of biological activities, including antifungal properties that are relevant to agriculture. nih.gov Imidazole derivatives are utilized in controlling plant pests and protecting wood and food stores from fungal growth. nih.gov Research into the synthesis of various substituted imidazole-2-thiols has been driven by their potential as biologically active agents. niscpr.res.in

While direct and extensive research specifically documenting the use of this compound as a commercial biocide in agriculture is not prevalent in the reviewed literature, the broader class of imidazole-2-thiol derivatives has been a subject of study for antimicrobial applications. A series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols were synthesized and evaluated for their antimicrobial activity, with some compounds showing moderate effects compared to standard drugs. niscpr.res.in Such studies indicate the potential of the imidazole-2-thiol scaffold in developing new biocidal agents. The fungicidal activity of imidazole derivatives has been observed against a range of fungi, including those that are detrimental to crops. nih.gov

The general biocidal properties of this class of compounds are summarized in the table below:

| Compound Class | Reported Biological Activity | Potential Agricultural Application |

| Imidazole derivatives | Antifungal, Antibacterial | Control of plant pathogenic fungi and bacteria |

| Imidazole-2-thiol derivatives | Antimicrobial | Development of new biocides |

| Thiazolidin-4-ones (related heterocyclic compounds) | Fungicidal against agricultural fungi | Crop protection |

It is important to note that while the foundational imidazole-2-thiol structure is associated with biocidal properties, the specific efficacy and application of this compound in agricultural chemistry would require further targeted research and development.

Analytical Method Development for Related Compounds

The analysis of this compound and its related compounds, such as 4-methylimidazole (4-MEI), presents analytical challenges due to their high polarity, water solubility, and lack of a strong chromophore for UV-Vis detection. mdpi.comdoaj.org Consequently, a variety of advanced analytical methods have been developed, primarily for the detection of 4-MEI in food and beverage matrices, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for the separation and quantification of these compounds. sielc.comshimadzu.com Given the analytical difficulties, these chromatographic methods are often coupled with mass spectrometry (MS) for sensitive and selective detection. waters.comchromatographyonline.com

A summary of analytical methods developed for related compounds is presented below:

| Analytical Technique | Sample Matrix | Key Features |

| HPLC with Mass Spectrometry (MS) | Beverages | Rapid analysis (<8.5 minutes) without the need for solid-phase extraction (SPE). waters.com |

| Automated Solid-Phase Extraction (SPE) followed by HPLC-MS/MS | Soft Drinks | Provides sample clean-up and concentration, enabling detection below regulatory limits. chromatographyonline.com |

| UHPLC-MS | Cola | Method transfer from HPLC to UHPLC conditions significantly reduces analysis time from 50 minutes to 10 minutes. shimadzu.com |

| Reverse Phase (RP) HPLC | General | A simple method using a C18 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com |

The typical workflow for the analysis of these compounds involves:

Sample Preparation: Due to the complexity of matrices like food and beverages, a sample preparation step is often necessary. Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analyte of interest. chromatographyonline.com

Chromatographic Separation: Reversed-phase HPLC is frequently used, although the high polarity of the analytes can be challenging. mdpi.comsielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized. researchgate.net

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity, which is crucial when dealing with low concentrations and complex matrices. waters.comchromatographyonline.comucdavis.edu

While these methods have been primarily developed for 4-methylimidazole, the principles of sample preparation, chromatographic separation, and detection are directly applicable to the development of analytical methods for this compound. Adjustments to the chromatographic conditions and mass spectrometric parameters would be necessary to optimize the method for the specific properties of the thiol-containing compound.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

The development of efficient, sustainable, and scalable synthetic methodologies is paramount for the widespread application of 4-Methyl-1H-imidazole-2-thiol. Current research horizons are expanding beyond traditional batch syntheses to embrace innovative approaches that offer enhanced control, safety, and environmental compatibility.

Future investigations are likely to focus on the application of continuous flow chemistry , a technology that offers precise control over reaction parameters, leading to improved yields and purity. nih.govnih.govnih.govresearchgate.netmdpi.comtcichemicals.com The advantages of flow synthesis, such as superior heat and mass transfer, make it an attractive avenue for optimizing the production of imidazole-thiols. nih.govnih.govnih.govresearchgate.netmdpi.comtcichemicals.com

Furthermore, the development of one-pot syntheses and multicomponent reactions represents a significant area for advancement. researchgate.netnih.govasianpubs.org These strategies enhance synthetic efficiency by minimizing intermediate isolation steps, thereby reducing solvent waste and energy consumption. researchgate.netnih.govasianpubs.org The exploration of novel catalysts, including biocatalysts and nanostructured materials, could also pave the way for more selective and environmentally benign synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, better scalability. nih.govnih.govnih.govresearchgate.netmdpi.comtcichemicals.com | Optimization of reaction conditions (temperature, pressure, flow rate), development of integrated purification modules. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. researchgate.netnih.govasianpubs.org | Discovery of new reaction cascades, use of green solvents and catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for specific bond formations in the imidazole (B134444) ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Optimization of microwave parameters for the synthesis of this compound and its derivatives. jopir.in |

Investigation of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

To harness the full therapeutic potential of this compound, a thorough understanding of its structure-activity relationships (SAR) is crucial. Future research will likely focus on the systematic modification of the core scaffold to probe the key structural features governing its biological activity.

Key areas of investigation will include the modification of substituents on the imidazole ring. For instance, the introduction of various functional groups at the N-1, C-4, and C-5 positions could significantly influence the molecule's potency and selectivity towards specific biological targets. nih.gov The role of the thiol group at the C-2 position is of particular interest, as it can participate in crucial interactions with biological macromolecules, such as metal chelation in metalloenzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in developing predictive models that correlate structural features with biological activity. nih.gov These computational models can guide the rational design of new analogs with improved efficacy and reduced off-target effects.

| Structural Modification | Potential Impact on Activity | Research Approach |

| Substitution at N-1 position | Altered solubility, membrane permeability, and binding affinity. mdpi.com | Synthesis and biological evaluation of a library of N-substituted analogs. |

| Modification of the C-4 methyl group | Influence on steric and electronic properties affecting target interaction. | Exploration of various alkyl and aryl substituents at the C-4 position. |

| Introduction of diverse functionalities | Enhanced target specificity and potency. | Design and synthesis of derivatives with hydrogen bond donors/acceptors, and hydrophobic/hydrophilic groups. |

| Thiol group modification | Modulation of metal-binding properties and redox activity. | Preparation of thioethers, disulfides, and other sulfur-containing derivatives. |

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound interacts with biological systems at a molecular level is essential for its development as a therapeutic agent. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of this compound and its derivatives with specific protein targets. mdpi.comresearchgate.netnih.gov These computational approaches can help identify key amino acid residues involved in binding and predict the stability of the ligand-protein complex. mdpi.comresearchgate.netnih.govnih.gov For instance, the imidazole moiety is known to coordinate with the heme iron in cytochrome P450 enzymes, and computational studies can model this interaction. conicet.gov.ar

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be crucial for validating the computational models and providing high-resolution structural information of the compound bound to its target. These studies will be vital for a comprehensive understanding of the molecular basis of its biological activity.

Development of New Material Applications

The unique chemical structure of this compound, featuring a heterocyclic ring, a thiol group, and a methyl substituent, makes it a promising candidate for various material science applications.

One area of active research is its use as a corrosion inhibitor . Imidazole derivatives have shown efficacy in protecting metals from corrosion, and future work could focus on optimizing the performance of this compound for specific metals and environmental conditions.